2-Octynal, 7-oxo-
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Overview
Description
2-Octynal, 7-oxo- is an organic compound with the molecular formula C8H10O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a terminal carbon atom. This compound is known for its unique structure, which includes an alkyne group (C≡C) and a carbonyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octynal, 7-oxo- can be synthesized through various methods. One common approach is the hydroformylation (oxo-process) of 1-octyne. This process involves the reaction of 1-octyne with carbon monoxide (CO) and hydrogen (H2) in the presence of a cobalt or rhodium catalyst to produce the desired aldehyde .
Industrial Production Methods: In industrial settings, the hydroformylation process is scaled up to produce large quantities of 2-Octynal, 7-oxo-. The reaction conditions typically involve high pressures and temperatures to ensure efficient conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Octynal, 7-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of 2-Octynal, 7-oxo- can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to produce the corresponding alcohol.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with functional groups such as amines or thiols.
Scientific Research Applications
2-Octynal, 7-oxo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Octynal, 7-oxo- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the alkyne group can participate in cycloaddition reactions, further influencing biological pathways .
Comparison with Similar Compounds
2-Octanol: An alcohol with a similar carbon chain length but lacks the alkyne and carbonyl groups.
2-Octenal: An aldehyde with a similar structure but contains a double bond (C=C) instead of a triple bond (C≡C).
2-Octanoic Acid: A carboxylic acid with a similar carbon chain length but lacks the alkyne group
Uniqueness: 2-Octynal, 7-oxo- is unique due to the presence of both an alkyne and a carbonyl group in its structure. This combination of functional groups allows it to participate in a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
226911-08-6 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
7-oxooct-2-ynal |
InChI |
InChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3 |
InChI Key |
RZYOBFPCWUDWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC#CC=O |
Origin of Product |
United States |
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